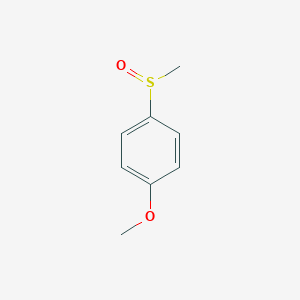

1-(Methylsulfinyl)-4-methoxybenzene

Description

Properties

IUPAC Name |

1-methoxy-4-methylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-10-7-3-5-8(6-4-7)11(2)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFFUNMJITWEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415887 | |

| Record name | 1-(Methanesulfinyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3517-99-5 | |

| Record name | 4-Methoxyphenyl methyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3517-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methanesulfinyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 4-methoxyphenyl methyl sulfoxide

This guide outlines the physicochemical profile, synthesis, and reactivity of 4-Methoxyphenyl methyl sulfoxide (CAS 1137-86-6), a pivotal organosulfur compound used as a metabolic probe and a chiral auxiliary in asymmetric synthesis.

Synonyms: p-Anisyl methyl sulfoxide; 1-Methanesulfinyl-4-methoxybenzene

CAS: 1137-86-6

Molecular Formula: C

Executive Summary

4-Methoxyphenyl methyl sulfoxide serves as a critical model substrate in the study of sulfoxidation mechanisms mediated by cytochrome P450 and flavin-containing monooxygenases (FMOs). Unlike its unsubstituted parent (methyl phenyl sulfoxide), the para-methoxy group activates the aromatic ring, influencing both metabolic clearance rates and the stereoelectronic outcomes of downstream chemical transformations, such as the Pummerer rearrangement .

This guide synthesizes experimental data with robust protocols for its synthesis and application in drug discovery workflows.

Physicochemical Specifications

The following data represents validated experimental values for the pure compound.

| Property | Value | Context/Notes |

| Appearance | White crystalline solid | Often supercools to a colorless oil if impure. |

| Melting Point | 43 °C | Sharp melting point indicates high purity. |

| Boiling Point | 153–154 °C | @ 5 Torr (Vacuum distillation required). |

| Density | ~1.18 g/cm³ | Estimated at 25 °C. |

| Solubility | High | DCM, Ethyl Acetate, Acetonitrile, Methanol. |

| Solubility | Low | Hexanes, Water (sparingly soluble). |

| Chirality | Pyramidal Sulfur | Available as Racemate or Enantiopure ( |

Synthetic Protocol: Selective Oxidation

Objective: Synthesize 4-methoxyphenyl methyl sulfoxide from 4-methoxyphenyl methyl sulfide (thioanisole derivative) without over-oxidation to the sulfone.

Method: Sodium Periodate (NaIO ) Oxidation

Why this method? While catalytic methods (e.g., Flavin or Ir(III) photocatalysis) exist, the NaIO

Reagents

-

Substrate: 4-Methoxyphenyl methyl sulfide (1.0 equiv)

-

Oxidant: Sodium Metaperiodate (NaIO

, 1.1 equiv) -

Solvent: Methanol:Water (1:1 v/v)

Step-by-Step Workflow

-

Dissolution: Dissolve 4-methoxyphenyl methyl sulfide in Methanol (0.5 M concentration).

-

Addition: Cool the solution to 0 °C (ice bath). Slowly add an aqueous solution of NaIO

dropwise over 30 minutes.-

Critical Control Point: Temperature must remain < 5 °C to prevent sulfone formation.

-

-

Reaction: Stir at 0 °C for 4 hours, then allow to warm to room temperature (RT) overnight.

-

Quench: Filter off the precipitated sodium iodate (NaIO

) byproduct. -

Extraction: Dilute filtrate with water and extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organic layer over MgSO

, concentrate, and purify via silica gel chromatography (Eluent: Hexane/EtOAc 1:3).

Synthesis Pathway Visualization

Caption: Selective oxidation pathway. Control of temperature is critical to avoid the sulfone sink.

Chemical Reactivity & Mechanisms[1][2]

The Pummerer Rearrangement

One of the most defining reactions of this sulfoxide is the Pummerer Rearrangement .[1] When treated with acetic anhydride, the sulfoxide oxygen is acylated, leading to an elimination-addition sequence that functionalizes the

Mechanism Insight: The para-methoxy group acts as an electron-donating group (EDG), stabilizing the thionium ion intermediate, thereby accelerating the rearrangement compared to the unsubstituted phenyl sulfoxide.

Caption: Pummerer rearrangement mechanism. The p-OMe group stabilizes the cationic thionium intermediate.

C-H Activation Directing Group

Recent catalytic applications utilize the sulfoxide moiety as a directing group (DG) . The sulfoxide oxygen coordinates with transition metals (Rh, Pd), facilitating ortho-C-H functionalization (e.g., alkenylation) on the aromatic ring.

Metabolic Fate & Biological Relevance

In drug metabolism studies (DMPK), 4-methoxyphenyl methyl sulfoxide is often used to probe sulfoxidation and demethylation pathways.

-

Reductive Pathway: Reversible reduction to the sulfide (often mediated by gut microbiota or cytosolic reductases).

-

Oxidative Pathway: Irreversible oxidation to the sulfone (CYP450 / FMO).

-

Dealkylation: O-demethylation of the methoxy group to form the phenol derivative.

Metabolic Map

Caption: Primary metabolic pathways. The compound undergoes redox cycling and Phase I functionalization.

References

-

Physical Properties & Characterization

-

Synthesis Protocols

-

Imada, Y., et al. (2010).[3][4] "Flavin-catalyzed aerobic oxidation of sulfides."[5] Chemical Communications.[3] (Catalytic oxidation protocol). Link

-

Yang, B.-H., et al. (2024). "In Situ Synthesis of Hexadentate Cyclometalated Ir(III) Complexes as Photocatalysts." MDPI Molecules. (Green synthesis yield data). Link

-

-

Reactivity (Pummerer & C-H Activation)

Sources

CAS number and IUPAC name for 1-(methylsulfinyl)-4-methoxybenzene

Technical Whitepaper: 1-(Methanesulfinyl)-4-methoxybenzene Physicochemical Profiling, Synthetic Methodologies, and Metabolic Significance

Executive Summary

1-(Methanesulfinyl)-4-methoxybenzene (CAS: 3517-99-5), also known as methyl 4-methoxyphenyl sulfoxide, represents a critical structural motif in medicinal chemistry and organic synthesis.[1][2][3] As a chiral sulfoxide, it serves as both a versatile intermediate for Pummerer-type rearrangements and a metabolic probe for sulfoxidation pathways. This guide provides a comprehensive technical analysis of the compound, detailing high-fidelity synthesis protocols, spectroscopic characterization, and its utility in drug development workflows.

Identity & Nomenclature

| Parameter | Technical Detail |

| IUPAC Name | 1-Methoxy-4-(methylsulfinyl)benzene |

| Common Synonyms | Methyl p-anisyl sulfoxide; 4-Methoxyphenyl methyl sulfoxide; p-Anisyl methyl sulfoxide |

| CAS Registry Number | 3517-99-5 |

| Molecular Formula | C₈H₁₀O₂S |

| SMILES | COC1=CC=C(C=C1)S(=O)C |

| InChI Key | KAZUCVUGWMQGMC-UHFFFAOYSA-N |

Physicochemical Properties

The sulfoxide moiety imparts significant polarity compared to its sulfide precursor, influencing solubility and bioavailability.

| Property | Value | Contextual Note |

| Molecular Weight | 170.23 g/mol | Low molecular weight fragment suitable for FBDD (Fragment-Based Drug Discovery). |

| Physical State | Solid (Crystalline) | Typically isolated as white to off-white needles or powder. |

| Melting Point | 43–49 °C | Sharp melting range indicates high purity; broadens significantly with sulfone contamination. |

| Boiling Point | 153–154 °C (5 Torr) | High boiling point requires vacuum distillation for purification if crystallization fails. |

| Solubility | Soluble: EtOH, DCM, DMSOInsoluble: Water (Cold) | The polar S=O bond enhances solubility in polar aprotic solvents compared to the sulfide. |

| Chirality | Pyramidal Sulfur | The sulfur atom is a stereogenic center, existing as (R) and (S) enantiomers. |

Synthetic Methodologies

The primary challenge in synthesizing 1-(methanesulfinyl)-4-methoxybenzene is chemoselectivity . Uncontrolled oxidation of the precursor, 4-methoxythioanisole, leads to the irreversible formation of the sulfone (1-methoxy-4-(methylsulfonyl)benzene).

Core Protocol: Selective Periodate Oxidation

Rationale: Sodium periodate (NaIO₄) is preferred over peroxides (mCPBA, H₂O₂/AcOH) because it thermodynamically favors the formation of the sulfoxide and kinetically stalls before over-oxidizing to the sulfone under controlled temperatures.

Reagents:

-

Precursor: 4-Methoxythioanisole (CAS: 1879-16-9)

-

Oxidant: Sodium Metaperiodate (NaIO₄) (1.05 equiv)

-

Solvent: Methanol:Water (1:1 v/v)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 4-methoxythioanisole in 20 mL of Methanol. Cool to 0 °C in an ice bath.

-

Oxidant Addition: Dissolve 10.5 mmol of NaIO₄ in 20 mL of water. Add this solution dropwise to the sulfide mixture over 30 minutes. Crucial: Rapid addition generates heat, risking over-oxidation.

-

Reaction Monitoring: Stir at 0 °C for 4 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The sulfide (Rf ~0.8) converts to sulfoxide (Rf ~0.3). Sulfone (Rf ~0.5) appears only if over-oxidized.

-

Workup: Filter off the precipitated sodium iodate (NaIO₃). Extract the filtrate with Dichloromethane (3 x 30 mL).

-

Purification: Dry combined organics over MgSO₄ and concentrate in vacuo. Recrystallize from Ether/Pentane to yield white needles.

Figure 1: Chemoselective oxidation pathway. The dashed red line indicates the over-oxidation pathway to be avoided.

Reactivity & Metabolic Significance

The Pummerer Rearrangement

This compound is a classic substrate for the Pummerer rearrangement. Upon treatment with acetic anhydride, the sulfoxide oxygen is acylated, followed by elimination to form a thionium ion, which is then trapped by acetate. This functionalizes the α-methyl position, a key strategy for modifying sulfide side chains.

Metabolic Switching (Redox Cycling)

In biological systems, the sulfoxide moiety undergoes reversible redox cycling. This is critical for prodrug design (e.g., Sulindac).

-

Reductive Pathway: Mediated by sulfoxide reductases (MsrA/MsrB), reverting the compound to the lipophilic sulfide.

-

Oxidative Pathway: Mediated by CYP450 enzymes, converting the sulfoxide to the highly polar, rapidly excreted sulfone.

Figure 2: Metabolic redox cycling of the sulfoxide moiety.

Analytical Characterization

Correct identification relies on distinguishing the oxidation state of the sulfur atom via NMR.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ ~2.70 ppm (s, 3H) | Methyl on Sulfoxide (-S(O)CH₃). Distinct from Sulfide (-SCH₃, ~2.5 ppm) and Sulfone (-SO₂CH₃, ~3.0 ppm). |

| ¹H NMR (CDCl₃) | δ ~3.85 ppm (s, 3H) | Methoxy group (-OCH₃). Remains relatively constant across oxidation states. |

| ¹H NMR (CDCl₃) | δ ~7.60 (d), 7.00 (d) | AA'BB' aromatic system. The sulfoxide is electron-withdrawing, deshielding the ortho protons (7.60 ppm) relative to the sulfide precursor. |

| IR Spectroscopy | 1030–1060 cm⁻¹ | Strong S=O stretching vibration. |

| Mass Spectrometry | m/z 170 [M]+ | Molecular ion. Often shows a fragment at [M-16] (loss of oxygen) or [M-15] (loss of methyl). |

Safety & Handling (GHS Standards)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Sulfoxides can disproportionate upon prolonged exposure to light and heat.

References

-

TCI Chemicals. Product Specification: 1-Methoxy-4-(methylsulfinyl)benzene (CAS 3517-99-5).[1][2] Retrieved from .

-

Organic Syntheses. Oxidation of Sulfides to Sulfoxides: Methyl Phenyl Sulfoxide. Org.[3][4][5][6][7] Synth. 1966, 46, 78. Retrieved from .

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15885 (4-Methoxythioanisole - Precursor). Retrieved from .

-

Varala, R., et al. Sodium Periodate (NaIO4) in Organic Synthesis.[3] SynOpen 2023, 7, 548–554.[3] Retrieved from .

-

Sigma-Aldrich. Product Detail: 4-Methoxythioanisole (Precursor). Retrieved from .

Sources

Structural Elucidation and Stereochemical Analysis of 1-(methylsulfinyl)-4-methoxybenzene

A Comprehensive Analytical Framework

Executive Summary & Core Directive

The structural elucidation of 1-(methylsulfinyl)-4-methoxybenzene (CAS: 3002-54-8), often referred to as methyl 4-methoxyphenyl sulfoxide, represents a classic yet critical challenge in pharmaceutical intermediate profiling.[1][2][3] Unlike simple organic characterization, this molecule requires a dual-layer analysis:[1]

-

Connectivity Confirmation: Distinguishing the target sulfoxide from its sulfide precursor (thioanisole derivative) and its sulfone over-oxidation byproduct.[3]

-

Stereochemical Configuration: The sulfinyl group introduces a chiral center at the sulfur atom, necessitating enantiomeric resolution.[3]

This guide moves beyond standard spectral listing to provide a causal analytical workflow . We establish a self-validating protocol where data from Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) cross-reference each other to eliminate structural ambiguity.

Synthesis Context & Impurity Profiling[2][3]

To understand the analytical challenge, one must understand the origin. The target is typically synthesized via the selective oxidation of 4-methoxythioanisole .[2][3]

-

Reaction: 4-methoxythioanisole + [O]

Target Sulfoxide -

Critical Quality Attribute (CQA): The reaction must be stopped precisely at the sulfoxide stage.

Impurity Markers

-

Starting Material (Sulfide): Non-polar, lacks the S=O dipole.[2]

-

Impurity (Sulfone): Highly crystalline, chemically inert, distinct NMR signature.[3]

Structural Elucidation Workflow

The following flowchart outlines the logic path for confirming the structure and purity of the target molecule.

Figure 1: Logical decision tree for the structural confirmation of aryl sulfoxides.

Spectroscopic Characterization

Mass Spectrometry (MS)

Objective: Confirm Molecular Weight and analyze fragmentation to rule out isomers.

-

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).[2][3]

-

Key Fragmentation Pathways:

Infrared Spectroscopy (FT-IR)

Objective: Identification of the functional group. This is the fastest way to distinguish Sulfide vs. Sulfoxide vs. Sulfone.[3]

| Functional Group | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |

| S=O[1][2][3][5][6][7] Stretch | 1030 – 1055 | Strong | The sulfoxide bond has partial double-bond character due to |

| C-O-C Stretch | 1240 – 1260 | Strong | Asymmetric stretch of the aryl alkyl ether (methoxy group).[1][2] |

| C-H (Aromatic) | 3000 – 3100 | Weak | Standard aromatic C-H stretching.[1][2][3] |

| Absence | 1150 & 1300 | - | Critical Check: Absence of symmetric/asymmetric sulfone stretches.[1][2][3] |

Nuclear Magnetic Resonance (NMR)

Objective: Definitive connectivity and oxidation state analysis.

1H NMR Analysis (400 MHz, CDCl₃)

The chemical shift of the methyl group attached to the sulfur is the "molecular clock" for the oxidation state.

-

Sulfide (Precursor):

ppm.[2][3] -

Sulfoxide (Target):

ppm.[2][3][8] -

Sulfone (Over-oxidized):

ppm.[2][3][8]

Target Molecule Assignments:

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H (Ortho to S) | 7.60 – 7.65 | Doublet (d) | 2H | Deshielded by the electron-withdrawing sulfinyl group (anisotropy cone).[1][2][3] |

| Ar-H (Ortho to O) | 7.00 – 7.05 | Doublet (d) | 2H | Shielded by the electron-donating resonance of the methoxy group.[1][2] |

| O-CH₃ | 3.85 | Singlet (s) | 3H | Characteristic methoxy region.[1][2][3] |

| S(O)-CH₃ | 2.70 | Singlet (s) | 3H | Diagnostic Peak. Deshielded relative to sulfide, shielded relative to sulfone.[1][2][3] |

Self-Validating Check: The aromatic region must show an AA'BB' system .[2][3] If the coupling pattern is distorted or asymmetric beyond the expected roof effect, check for meta-substitution impurities.[3]

Stereochemical Analysis (Chirality)

Unlike sulfones (achiral) or sulfides (achiral), the sulfoxide sulfur atom is a stable chiral center at room temperature (inversion barrier

Chiral Resolution Protocol

To separate the (

Experimental Protocol:

-

Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or Lux Cellulose-1).[1][2][3]

-

Mobile Phase: Hexane : Isopropanol (90:10 v/v).[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

Mechanism of Separation: The cellulose carbamate derivative forms a helical cavity.[3] The sulfoxide enantiomers interact differently via hydrogen bonding and dipole-dipole interactions with the carbamate N-H and C=O groups within the chiral groove.

Figure 2: Chiral HPLC mechanism for sulfoxide resolution.

Experimental Validation Protocols

Protocol A: Selective Oxidation (Synthesis)

To generate the standard for analysis.

-

Dissolution: Dissolve 1.0 eq of 4-methoxythioanisole in Glacial Acetic Acid.

-

Oxidation: Add 1.05 eq of 30%

dropwise at 0°C.-

Expert Tip: Low temperature prevents over-oxidation to sulfone.[3]

-

-

Quench: After 2 hours, quench with saturated

. -

Extraction: Extract with Dichloromethane (DCM).

Protocol B: Oxidation State Determination (NMR)

-

Prepare a sample of ~10 mg in 0.6 mL

.[3] -

Acquire 1H NMR with at least 16 scans (to see minor impurities).[3]

-

Integration Check: Set the Methoxy peak (3.85 ppm) to integral 3.00.

-

Purity Calculation:

[2][3]

References

-

Madesclaire, M. (1986).[2][3] Synthesis of Sulfoxides by Oxidation of Thioethers.[3][9] Tetrahedron, 42(20), 5459-5495.[2][3] Link[2][3]

-

Drabowicz, J., & Mikolajczyk, M. (1982).[3] Sulfoxides via Oxidation of Sulfides.[3][9][10][11] Synthetic Communications, 11(12), 1025-1030.[2][3] Link[2][3]

-

Okamoto, Y., et al. (1986).[3] Optical resolution of chiral sulfoxides on cellulose tris(phenylcarbamate) derivatives. Journal of Chromatography A, 363(2), 173-186.[2][3] Link[2][3]

-

Silverstein, R. M., et al. (2014).[3][6] Spectrometric Identification of Organic Compounds (8th ed.).[3] Wiley.[3][12] (General reference for NMR/IR shifts). Link[2][3]

-

PubChem Database. (2023).[3] Compound Summary for CID 8001020, 1-Methoxy-4-(methylsulfinyl)benzene.[1][2][3] Link

Sources

- 1. Showing Compound 1-Methoxy-4-methylbenzene (FDB008791) - FooDB [foodb.ca]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. 1-Methoxy-4-(methylthio)benzene | C8H10OS | CID 15885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Methyl phenyl sulfoxide | C7H8OS | CID 14516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

1-(Methylsulfinyl)-4-methoxybenzene: A Technical Guide to Discovery and Synthesis

Topic: Discovery and Historical Synthesis of 1-(Methylsulfinyl)-4-methoxybenzene Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Chiral Benchmark

1-(Methylsulfinyl)-4-methoxybenzene (CAS: 3517-99-5), also known as methyl 4-methoxyphenyl sulfoxide, is a compound of deceptively simple structure that holds a critical position in the history of asymmetric synthesis. While chemically it is a stable aryl methyl sulfoxide, operationally it serves as the "hydrogen atom" of chiral sulfoxidation—a primary benchmark substrate used to validate nearly every major advance in enantioselective oxidation catalysis over the last four decades.

For the drug development professional, this compound is more than a reagent; it is a model system for understanding the metabolic fate of sulfide-containing drugs (via cytochrome P450 monooxygenases) and a precursor for chiral auxiliaries used in the synthesis of complex pharmaceutical intermediates.

Historical Discovery and Evolution of Synthesis

The "discovery" of 1-(methylsulfinyl)-4-methoxybenzene is best understood not as a single event, but as an evolution of synthetic capability—from crude racemic preparations to high-precision asymmetric catalysis.

Phase I: The Classical Era (Racemic Synthesis)

In the early 20th century, the synthesis of aryl sulfoxides was primarily achieved through the non-selective oxidation of the corresponding sulfides. The starting material, 4-methoxythioanisole (methyl 4-methoxyphenyl sulfide), reacts readily with electrophilic oxidants.

-

Oxidants: Hydrogen peroxide (

), Sodium metaperiodate ( -

Limitation: These methods produce racemic mixtures (

Phase II: The Asymmetric Breakthrough (1984)

The pivotal moment in the history of this compound occurred in the mid-1980s. Inspired by the Sharpless asymmetric epoxidation, researchers sought to apply titanium-catalyzed systems to sulfides.

-

The Kagan & Modena Protocols: In 1984, Pitchen, Kagan, and independently Di Furia/Modena, reported the modified Sharpless reagent system (

/ (+)-DET / -

Significance: 1-(Methylsulfinyl)-4-methoxybenzene was a key substrate in these studies, achieving enantiomeric excesses (ee) exceeding 90% for the first time. This established the compound as the standard for judging the efficacy of new chiral oxidants.

Phase III: The Modern Era (Catalytic Precision)

Current methodologies focus on Green Chemistry and atom economy, utilizing transition metal complexes (Mn-Salen, Fe-Salen) and biomimetic approaches to achieve

Mechanistic Insights: Electrophilic Sulfoxidation

The synthesis relies on the nucleophilicity of the sulfur atom. The mechanism involves the attack of the sulfur lone pair on an electrophilic oxygen species transferred from a metal center.

The Selectivity Challenge

The oxidation proceeds in two steps. The rate constant for the first oxidation (

In asymmetric synthesis, the catalyst must also differentiate between the two prochiral lone pairs on the sulfur atom.

Figure 1: Mechanistic pathway of asymmetric sulfoxidation showing the bifurcation into enantiomers and the risk of over-oxidation.

Technical Protocol: Asymmetric Synthesis (Kagan Method)

This protocol describes the synthesis of (R)-1-(methylsulfinyl)-4-methoxybenzene using the Kagan modification. This method is chosen for its historical reliability and high enantioselectivity.

Reagents & Equipment[1][2][3]

-

Substrate: Methyl 4-methoxyphenyl sulfide (1.0 eq)

-

Catalyst Precursor: Titanium(IV) isopropoxide (

) (1.0 eq) -

Chiral Ligand: (+)-Diethyl tartrate ((+)-DET) (2.0 eq)

-

Oxidant: Cumene hydroperoxide (CHP) (1.0 eq)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Additive: Water (1.0 eq) - Critical for modifying the Ti-complex structure.

Step-by-Step Methodology

-

Complex Formation:

-

In a flame-dried flask under Argon, dissolve

(1.42 g, 5 mmol) and (+)-DET (2.06 g, 10 mmol) in anhydrous DCM (25 mL) at 25°C. -

Add water (90 µL, 5 mmol) very slowly via microsyringe. Stir for 20 minutes. A yellow solution indicates the formation of the active catalytic species.

-

-

Substrate Addition:

-

Add Methyl 4-methoxyphenyl sulfide (0.77 g, 5 mmol) to the mixture.

-

Cool the reaction mixture to -20°C. Temperature control is vital for enantioselectivity.

-

-

Oxidation:

-

Add Cumene hydroperoxide (80% in cumene, 5 mmol) dropwise over 20 minutes.

-

Maintain stirring at -20°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 1:1) or HPLC.

-

-

Quench & Workup:

-

Quench with water (5 mL). Stir for 1 hour at room temperature to hydrolyze the titanium complex.

-

Filter the resulting white gel (titanium dioxide) through a pad of Celite.

-

Wash the filtrate with 5% NaOH (to remove excess hydroperoxide and tartrate) and brine.

-

Dry over

and concentrate in vacuo.

-

-

Purification:

Data Summary: Method Comparison

| Method | Oxidant | Catalyst | Yield (%) | ee (%) | Notes |

| Periodate | None | >90% | 0% | Standard racemic prep. | |

| Kagan | CHP | 70-80% | 90-95% | Stoichiometric Ti often required for max ee. | |

| Modena | t-BuOOH | 60-75% | 80-85% | Uses tert-butyl hydroperoxide. | |

| Salen | Mn-Salen | 80-90% | 60-80% | Catalytic (1-5 mol%), lower ee than Ti. | |

| Enzymatic | P450 / HPO | Variable | >98% | High specificity, difficult scale-up. |

Experimental Workflow Visualization

Figure 2: Operational workflow for the Kagan asymmetric synthesis protocol.

References

-

Pitchen, P., Dunach, E., Deshmukh, M. N., & Kagan, H. B. (1984). An efficient asymmetric oxidation of sulfides to sulfoxides.[4] Journal of the American Chemical Society, 106(26), 8188-8193. Link

-

Di Furia, F., Modena, G., & Seraglia, R. (1984). Synthesis of chiral sulfoxides by metal-catalyzed oxidation with t-butyl hydroperoxide. Synthesis, 1984(4), 325-326. Link

-

Legros, J., & Bolm, C. (2003). Iron-catalyzed asymmetric sulfide oxidation with aqueous hydrogen peroxide. Angewandte Chemie International Edition, 42(44), 5487-5489. Link

-

Bryliakov, K. P., & Talsi, E. P. (2014). Titanium-catalyzed asymmetric sulfoxidation: The mechanism and the active species. Current Organic Chemistry, 18(1), 3-16. Link

-

Leonard, N. J., & Johnson, C. R. (1962). Periodate oxidation of sulfides to sulfoxides. The Journal of Organic Chemistry, 27(1), 282-284. Link

Sources

- 1. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Thermodynamic Stability & Degradation Profile of 4-Methoxyphenyl Methyl Sulfoxide

Executive Summary: The Stability Matrix

4-Methoxyphenyl methyl sulfoxide (MMSO) represents a critical structural motif in medicinal chemistry, serving as both a chiral scaffold and a metabolic intermediate of thioanisole derivatives. Unlike its sulfide precursor, MMSO exhibits a distinct thermodynamic profile characterized by high polarity, significant optical stability, and specific susceptibility to redox transformations.

This guide delineates the operational stability window of MMSO. While thermally robust up to ~200°C, MMSO is chemically labile under oxidative and acidic stress. For drug development professionals, understanding the sulfoxide-sulfone-sulfide redox cycle and the Pummerer rearrangement liability is essential for ensuring API (Active Pharmaceutical Ingredient) integrity during formulation and storage.

Physicochemical Characterization

MMSO is a low-melting solid that frequently presents as a supercooled oil in impure fractions. Its thermodynamic behavior is governed by the dipolar nature of the sulfinyl group (

Table 1: Physicochemical Properties

| Property | Value / Description | Source Reliability |

| CAS Number | 4850-71-9 (R), 18453-46-8 (S), 3517-99-5 (racemic) | High |

| Molecular Formula | C₈H₁₀O₂S (MW: 170.23 g/mol ) | High |

| Appearance | White to pale yellow crystalline solid (often supercooled oil) | High |

| Melting Point | 43 – 49 °C (Distinct solid phase) | High [1, 4] |

| Solubility | Soluble in MeOH, DMSO, CHCl₃, MeCN; Moderately soluble in H₂O | High |

| LogP (Est.) | ~0.8 – 1.0 (Moderately Lipophilic) | Medium (Inferred) |

| IR Signature | 1027 cm⁻¹ (Strong S=O stretching) | High [5] |

| ¹H NMR (CDCl₃) | δ 2.70 (s, 3H, SOCH₃), 3.84 (s, 3H, OCH₃), 7.04 (d, 2H), 7.58 (d, 2H) | High [5, 6] |

Expert Insight: The melting point discrepancy in literature (often cited as an oil) typically arises from trace sulfide impurities which depress the melting point significantly. Pure MMSO crystallizes readily.

Thermodynamic Stability Profile

Thermal Stability & Racemization

MMSO exhibits robust thermal stability relative to alkyl sulfoxides because it lacks

-

Decomposition Onset: Thermal decomposition (homolytic cleavage of the C-S bond) generally occurs >200°C .

-

Optical Stability: MMSO is chiral at the sulfur atom. The barrier to pyramidal inversion for aryl methyl sulfoxides is high (

kcal/mol).-

Implication: Racemization is negligible at room temperature and even under standard reflux conditions. Thermal racemization typically requires temperatures approaching 200°C [2].

-

Photostability Warning: MMSO undergoes rapid photoracemization under UV/Blue light irradiation, likely via a radical recombination mechanism [2]. Protect pure enantiomers from light.

-

Redox Thermodynamics

The sulfoxide moiety is in an intermediate oxidation state.

-

Oxidation Potential: MMSO is readily oxidized to 4-methoxyphenyl methyl sulfone . This reaction is thermodynamically favorable and irreversible under standard conditions.

-

Reduction Potential: MMSO can be reduced back to 4-methoxythioanisole (sulfide). This is reversible in biological systems (via sulfoxide reductase enzymes).

Degradation Pathways & Kinetics

The degradation of MMSO is rarely spontaneous under ambient conditions but is triggered by specific chemical stressors.

The Pummerer Rearrangement (Acid Liability)

In the presence of acylating agents (e.g., acetic anhydride, acyl chlorides) or strong acids, MMSO undergoes the Pummerer rearrangement. The p-methoxy group acts as an electron-donating group (EDG), increasing the nucleophilicity of the sulfinyl oxygen, thereby facilitating the initial acylation step.

-

Mechanism: Acylation of Oxygen

-

Product:

-functionalized sulfides (e.g.,

Oxidative Degradation

Oxidation to the sulfone follows second-order kinetics when using oxidants like dimethyldioxirane or peroxides. The electron-rich nature of the anisole ring makes the sulfur center more nucleophilic compared to unsubstituted phenyl sulfoxides, slightly accelerating oxidation rates [3].

Diagram 1: MMSO Degradation Pathways

Figure 1: The central redox role of MMSO and its susceptibility to acid-catalyzed rearrangement.

Experimental Protocols for Stability Assessment

To validate the stability of MMSO in a formulation or biological matrix, use the following protocols.

Protocol 1: Stability-Indicating HPLC Method

This method separates the sulfoxide from its primary degradation products (sulfide and sulfone).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic

) and 220 nm . -

Expected Retention Order: Sulfoxide (Polar, elutes first) < Sulfone < Sulfide (Most lipophilic, elutes last).

Protocol 2: Forced Degradation (Oxidative Stress)

Objective: Determine susceptibility to oxidative degradation (simulation of shelf-life oxidation).

-

Preparation: Dissolve 10 mg MMSO in 10 mL Acetonitrile/Water (1:1).

-

Stressing: Add 1 mL of 30%

. -

Incubation: Stir at Room Temperature for 2 hours.

-

Quenching: Add

(excess) to quench residual peroxide. -

Analysis: Inject into HPLC (Protocol 1).

-

Acceptance: >95% recovery of Sulfoxide indicates high stability; appearance of Sulfone peak indicates oxidative liability.

Diagram 2: Stability Testing Workflow

Figure 2: Standardized workflow for assessing thermodynamic stability under stress.

Implications for Drug Development[8]

Metabolic Stability

MMSO is often a metabolite of thioanisole-based drugs. In vivo, it is subject to:

-

CYP450 Oxidation: Further oxidation to the sulfone is a primary clearance pathway.

-

Reductive Metabolism: In hypoxic tissues or gut microbiota, reduction back to the sulfide can occur, potentially altering pharmacokinetics.

Formulation & Storage

-

Excipient Compatibility: Avoid acidic excipients (e.g., citric acid) in liquid formulations to prevent Pummerer-type degradation.

-

Packaging: Use light-resistant packaging (amber vials) to prevent photoracemization of enantiopure formulations.

-

Antioxidants: If oxidative degradation to sulfone is observed, include antioxidants (e.g., BHT, sodium metabisulfite) in the formulation.

References

-

ChemicalBook. (2025).[4] Methyl 4-methoxyphenyl sulfoxide Properties. Retrieved from

-

Takahashi, R., et al. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry. Retrieved from

-

Buncel, E., et al. (2016). Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane. Canadian Journal of Chemistry. Retrieved from

-

Tokyo Chemical Industry (TCI). (2025). Product Specification: 1-(Methylsulfinyl)-4-methoxybenzene. Retrieved from

-

Li, Z., et al. (2018). Transition-Metal-Free Highly Efficient Aerobic Oxidation of Sulfides. Molecules. Retrieved from

-

Bahrami, K., et al. (2010).[5] Ceric Ammonium Nitrate Catalyzed Oxidation of Sulfides. Synthesis. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METHYL PHENYL SULFOXIDE | 1193-82-4 [chemicalbook.com]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

Chemo-Selective Oxidation of 1-Methoxy-4-(methylthio)benzene: Mechanistic Insights & Synthetic Control

Strategic Overview

1-Methoxy-4-(methylthio)benzene (also known as 4-methoxythioanisole, MMTB ) serves as a critical model substrate in physical organic chemistry and drug metabolism studies. Its structure features two potent electron-donating groups (EDGs)—a methoxy group and a methylthio group—positioned para to each other.

For researchers, MMTB is not merely a reagent; it is a mechanistic probe . The interplay between the oxygen and sulfur lone pairs allows for the precise differentiation between Electrophilic Oxygen Transfer (EOT) and Single Electron Transfer (SET) mechanisms. In drug development, MMTB mimics the metabolic activation of sulfide-containing pharmacophores (e.g., sulindac, thioridazine), where S-oxidation determines the switch between bio-activation and clearance.

This guide synthesizes the kinetic, mechanistic, and practical aspects of oxidizing MMTB, focusing on controlling the selectivity between the sulfoxide (2-electron oxidation) and the sulfone (4-electron oxidation).

Mechanistic Deep Dive: Competitive Pathways

The oxidation of MMTB proceeds via two distinct mechanistic manifolds, dictated by the nature of the oxidant and the reaction medium.

Pathway A: Direct Electrophilic Oxygen Transfer (EOT)

Oxidants: Hydrogen peroxide (

-

Electronic Effect: The p-methoxy group enhances the nucleophilicity of the sulfur via resonance (+M effect), significantly increasing the rate constant (

) compared to thioanisole. -

Hammett Correlation: Reaction rates correlate well with

constants, yielding a negative reaction constant (

Pathway B: Single Electron Transfer (SET)

Oxidants: Cytochrome P450 (specific isoforms), Horseradish Peroxidase (HRP), Photo-excited sensitizers (

-

Stability: The p-methoxy group is crucial here. It stabilizes the radical cation via delocalization of the unpaired spin density onto the aromatic ring and the oxygen atom.

-

Fate of the Radical Cation: The cation reacts with water or an activated oxygen species to form a sulfuranyl radical, which eventually collapses to the sulfoxide.

Visualization: Mechanistic Bifurcation

The following diagram illustrates the divergence between the concerted EOT pathway and the stepwise SET pathway.

Figure 1: Bifurcation of oxidation mechanisms for MMTB. Pathway A dominates with peracids; Pathway B dominates in enzymatic and electrochemical systems.

Enzymatic & Bio-mimetic Oxidation (P450/HRP)

In drug development, understanding how Cytochrome P450 (CYP) handles MMTB is vital. MMTB is often used to distinguish between direct oxygen transfer and electron transfer mechanisms in heme enzymes.

The P450 Catalytic Cycle for Sulfides

Unlike carbon hydroxylation, sulfide oxidation does not always require the high-valent Compound I (

-

Direct Transfer: The sulfur lone pair attacks the oxygen of Compound I.

-

Radical Rebound: For MMTB, the low ionization potential (

) allows Compound I to abstract an electron first, forming the radical cation.

Key Insight: Studies utilizing Hammett plots for P450 oxidation of substituted thioanisoles show a better correlation with

Figure 2: The catalytic cycle of Cytochrome P450 applied to sulfide oxidation. The critical step is the reaction of Compound I with the MMTB sulfur.

Synthetic Control: Selectivity Data

Achieving chemo-selectivity (oxidizing S without touching the aromatic ring) and product selectivity (sulfoxide vs. sulfone) requires precise oxidant choice.

Table 1: Oxidant Performance for MMTB

| Oxidant System | Primary Product | Selectivity | Mechanism | Notes |

| Sulfoxide | High (>95%) | EOT | Hexafluoroisopropanol (HFIP) activates | |

| mCPBA (1.0 eq) / DCM | Sulfoxide | Mod. (85%) | EOT | Risk of over-oxidation to sulfone if not strictly stoichiometric at 0°C. |

| Sulfoxide | Very High (>98%) | EOT | Mildest method. Stops cleanly at sulfoxide. | |

| Oxone® / Methanol | Sulfone | High (>95%) | EOT | Excellent for driving reaction to completion (Sulfone). |

| Electrochemical (Anodic) | Mixed | Low | SET | Forms radical cations; prone to polymerization or side reactions without control. |

Experimental Protocols

Protocol A: Selective Synthesis of the Sulfoxide (Green Chemistry)

Target: 1-methoxy-4-(methylsulfinyl)benzene[1]

Principle: Use of Sodium Periodate (

-

Preparation: Dissolve 1-methoxy-4-(methylthio)benzene (1.0 mmol, 154 mg) in Methanol (10 mL).

-

Addition: Add a solution of

(1.1 mmol, 235 mg) in water (5 mL) dropwise at 0°C. -

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1). The sulfide (

) will disappear; sulfoxide ( -

Workup: Filter off the precipitated sodium iodate (

). Dilute filtrate with water, extract with -

Purification: Dry over

, concentrate. Yield is typically >90%.[2]

Protocol B: Electrochemical Investigation (CV)

Target: Characterization of the Radical Cation

Setup:

-

Working Electrode: Glassy Carbon (3 mm diameter).

-

Counter Electrode: Platinum wire.

-

Reference Electrode: Ag/AgCl (3M NaCl).

-

Solvent: Acetonitrile (dry, HPLC grade).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

).

Procedure:

-

Blank Scan: Run a CV of the electrolyte solution to ensure a clean window (-0.5V to +2.0V).

-

Analyte: Add MMTB to a concentration of 1.0 mM.

-

Scan: Scan from 0 V

+1.5 V -

Analysis: Observe the first anodic peak (

vs Ag/AgCl).-

Reversibility: If the return cathodic peak is absent or small, the radical cation is unstable and reacting rapidly (likely with trace water).

-

Scan Rate Dependence: Plot

vs.

-

Troubleshooting & Validation

Self-Validating the Reaction: You can confirm the oxidation state without mass spectrometry using 1H NMR (CDCl3) . The methyl group attached to sulfur is the diagnostic handle.

-

Sulfide (-S-Me): Singlet at

. -

Sulfoxide (-S(O)-Me): Singlet shifts downfield to

. (Chiral center induces diastereotopicity in adjacent protons if present, though not in Me). -

Sulfone (-SO2-Me): Singlet shifts further downfield to

.

Common Pitfalls:

-

Over-oxidation: If Sulfone is detected in Protocol A, lower the temperature to 0°C and ensure strict 1.05 eq of oxidant.

-

Demethylation: Strong acids can cleave the methyl ether. Maintain neutral pH (buffer) if using peracids.

References

-

Bonesi, S. M., Fagnoni, M., & Albini, A. (2004).[3] Hammett Correlations in the Photosensitized Oxidation of 4-Substituted Thioanisoles. The Journal of Organic Chemistry, 69(3), 928–935.[4]

-

Watanabe, Y., et al. (1980). Enzymatic oxidation of alkyl aryl sulfides by cytochrome P-450 and horseradish peroxidase. Tetrahedron Letters, 21(38), 3685-3688.

-

Baciocchi, E., et al. (1996). Electron Transfer vs Oxygen Transfer in the Oxidation of Thioanisoles by Cytochrome P450 and Horseradish Peroxidase. Journal of the American Chemical Society, 118(39), 9447–9448.

-

Kirihara, M., et al. (2010).[5] Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide Catalyzed by Tantalum Carbide.[5] Synlett, 2010(10), 1557-1561.[5]

- Ando, W. (1978). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.

Sources

- 1. 1-Methoxy-4-(methylthio)benzene | C8H10OS | CID 15885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usptechnologies.com [usptechnologies.com]

- 3. Hammett correlations in the photosensitized oxidation of 4-substituted thioanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]

Technical Guide: Health and Safety Data for 1-(methylsulfinyl)-4-methoxybenzene

Part 1: Executive Summary & Chemical Identity

1-(methylsulfinyl)-4-methoxybenzene (CAS: 3517-99-5), frequently referred to as Methyl 4-methoxyphenyl sulfoxide , is a functionalized organosulfur building block used extensively in asymmetric synthesis and metabolic stability studies. While not classified as a "High Hazard" substance (e.g., Category 1 carcinogen), its physicochemical properties—specifically its ability to act as a hydrogen-bond acceptor and its moderate lipophilicity—necessitate precise handling protocols to prevent mucosal irritation and potential sensitization.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a contextualized operational framework for its safe use in drug development workflows.

Physicochemical Profile

Understanding the physical state is the first step in risk mitigation. This compound typically presents as a low-melting solid, which introduces specific handling challenges regarding dust generation and hygroscopicity.

| Property | Data | Operational Implication |

| CAS Number | 3517-99-5 | Unique identifier for inventory tracking. |

| Molecular Formula | C₈H₁₀O₂S | MW: 170.23 g/mol .[1] |

| Appearance | White to light yellow crystalline solid | Visual check for degradation (darkening indicates oxidation/decomposition). |

| Melting Point | 43–49 °C | Critical: Low melting point means it can melt during transport or aggressive milling. Store cool. |

| Boiling Point | 153–154 °C (at 5 Torr) | High boiling point; low volatility at room temp, but vapors possible if heated. |

| Solubility | Soluble in MeOH, DMSO, Chloroform | Compatible with standard organic synthesis workflows. |

Part 2: Hazard Identification & GHS Classification[2]

The Global Harmonized System (GHS) classification for this compound reflects its reactivity as a polarized sulfoxide. The primary risks are irritation (contact) and acute toxicity (ingestion).[2]

GHS Label Elements[3][4]

-

Signal Word: WARNING

-

Pictograms: Exclamation Mark (GHS07)

Hazard Statements (H-Codes) & Mechanism

| Code | Hazard Statement | Mechanistic Insight |

| H302 | Harmful if swallowed | Sulfoxides can be metabolically active; acute oral toxicity suggests systemic absorption. |

| H315 | Causes skin irritation | Lipophilic nature allows penetration of the stratum corneum, leading to local dermatitis. |

| H319 | Causes serious eye irritation | The polar S=O bond interacts strongly with mucous membranes, causing immediate stinging/redness. |

| H335 | May cause respiratory irritation | Dust inhalation irritates the upper respiratory tract; critical for solid handling. |

Part 3: Operational Safety Protocols (SOP)

This section translates hazard data into actionable laboratory procedures.

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must be conducted inside a certified chemical fume hood .

-

Dust Control: Because the melting point is low (~45 °C), mechanical friction (grinding) can cause the solid to melt and become sticky. Avoid high-energy milling. Use a static-free spatula.

Personal Protective Equipment (PPE) Matrix

-

Hand Protection: Nitrile gloves (0.11 mm minimum thickness) are sufficient for incidental contact. For prolonged immersion in solution (e.g., dissolved in DCM), double-gloving or laminate gloves are recommended due to the solvent's permeation properties.

-

Eye Protection: Chemical safety goggles are mandatory. Face shields are required only if handling large quantities (>100g) where splash risk exists.

-

Respiratory Protection: If the fume hood is unavailable or during spill cleanup, use a NIOSH-approved N95 (for dust) or P100 respirator.

Storage & Stability

-

Temperature: Store at 2–8 °C (Refrigerated) . The low melting point makes room temperature storage risky in warmer climates, potentially leading to fused "bricks" of material that are hard to dispense.

-

Atmosphere: Hygroscopic potential exists. Store under an inert atmosphere (Nitrogen or Argon) if possible to prevent moisture uptake, which complicates stoichiometry in precision synthesis.

Part 4: Emergency Response & First Aid Logic

The following decision tree outlines the immediate response to exposure incidents. The logic prioritizes decontamination followed by medical evaluation .[3]

Figure 1: Emergency response decision tree based on GHS exposure routes. Immediate dilution/removal is the primary mitigation strategy.

Part 5: Application Context in Drug Development

For researchers, safety data must be contextualized within the experimental workflow. 1-(methylsulfinyl)-4-methoxybenzene is not just a reagent; it is a model for sulfoxide metabolism .

Metabolic Fate & Chemical Reactivity

In vivo, sulfoxides are often subject to redox cycling. They can be oxidized to sulfones (irreversible) or reduced to sulfides (reversible). This redox potential is relevant for safety:

-

Oxidation: Treatment with strong oxidants (e.g., mCPBA) yields the sulfone. Safety Note: Exothermic reaction.

-

Reduction: In vivo reduction to the sulfide (thioanisole derivative) can alter toxicity profiles, as sulfides are generally more volatile and odorous.

Figure 2: Redox cycling of the sulfoxide moiety. The central node represents the compound of interest, highlighting its position as an intermediate oxidation state.

Synthesis & Handling Tips

-

Chirality: This compound possesses a chiral center at the sulfur atom. If using the racemic mixture for chiral resolution studies, ensure all waste streams are segregated, as enantiomers may have distinct biological interactions (though general toxicity is likely similar).

-

Reaction Monitoring: When used as a starting material, disappearance can be monitored via TLC (UV active due to the anisole ring). Safety Note: Silica dust from TLC plates is an inhalation hazard; cut plates inside the hood.

References

-

PubChem. (n.d.). 1-Methoxy-4-(methylsulfinyl)benzene (CID 5324186) - Safety and Hazards. National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

Strategic Sourcing & Validation of 4-Methoxyphenyl Methyl Sulfoxide: A Technical Guide

Executive Summary: The Benchmark Sulfoxide

4-Methoxyphenyl methyl sulfoxide (CAS 3517-99-5), also known as methyl p-anisyl sulfoxide, is more than a simple organic intermediate. In pharmaceutical research, it serves as a critical metabolic probe and a benchmark substrate for asymmetric sulfoxidation.

Its utility relies entirely on its purity. Commercial samples often contain trace amounts of the precursor sulfide (thioanisole) or the over-oxidized sulfone. For researchers studying cytochrome P450 metabolism or developing chiral catalysts, even 1% sulfone contamination can skew kinetic data and yield erroneous enantiomeric excess (ee) calculations.

This guide outlines a self-validating protocol for sourcing and verifying this compound, ensuring your experimental baselines are chemically and stereochemically secure.

Chemical Profile & Critical Quality Attributes (CQAs)

Before sourcing, you must define the "High Purity" specification based on your application.

| Attribute | Specification | Criticality | Reason |

| CAS Number | 3517-99-5 | High | Distinguish from Sulfone (3517-90-6) and Sulfide (1879-16-9). |

| Chemical Purity | >98.0% (GC/HPLC) | High | Sulfone Absence: The sulfone is a metabolic dead-end and complicates kinetic modeling. |

| Appearance | White crystalline solid | Medium | Yellowing indicates sulfide oxidation or photo-degradation. |

| Melting Point | 45.0 – 49.0 °C | Medium | Depression indicates eutectic impurities (likely sulfide). |

| Stereochemistry | Racemic (Standard) | Contextual | Most commercial sources supply the racemate. Chiral studies require chiral HPLC resolution. |

The Supplier Landscape

The market for 4-methoxyphenyl methyl sulfoxide is bifurcated between catalog chemical suppliers (for gram-scale R&D) and bulk intermediate manufacturers.

Tier 1: Validated Catalog Suppliers (Research Grade)

These suppliers typically provide COAs with trace analysis, suitable for analytical standards.

-

TCI Chemicals (Product M3784): consistently lists >98.0% purity (GC).[1][2] They are a primary source for reliable small-scale (1g - 25g) procurement.

-

Sigma-Aldrich / Merck: Often lists this under "Rare Chemical" libraries or via third-party aggregation. Note: Be careful not to confuse with Methyl Phenyl Sulfoxide (CAS 1193-82-4).

-

Alfa Aesar / Thermo Scientific: Standard supplier for organic building blocks.

Tier 2: Bulk & Custom Synthesis (Process Grade)

-

King-Pharm: Specializes in aryl sulfur compounds; suitable for kg-scale sourcing but requires rigorous in-house QC to verify sulfone levels.

-

Boutique Chiral Houses: If enantiopure material (R- or S- isomer) is required, custom synthesis or prep-HPLC separation services are often necessary, as the enantiomers are rarely stocked off-the-shelf.

Technical Protocol: The "Self-Validating" QC Workflow

Do not rely solely on the supplier's Certificate of Analysis (COA). Sulfoxides are thermally unstable and can disproportionate or oxidize during storage. Implement this internal validation protocol upon receipt.

Step 1: Structural Identity & Impurity Check (1H NMR)

Objective: Detect the two most common impurities: the precursor sulfide and the over-oxidized sulfone. Method: 1H NMR (400 MHz, CDCl3).[3]

-

The Target (Sulfoxide): Look for the S-Methyl singlet at δ 2.69 ppm .

-

Impurity A (Sulfide): Look for S-Methyl singlet upfield at ~2.45 ppm .

-

Impurity B (Sulfone): Look for S-Methyl singlet downfield at ~3.03 ppm .

Causality: The electron-withdrawing nature of the oxygen atom deshields the methyl protons. Sulfone (two oxygens) > Sulfoxide (one oxygen) > Sulfide (zero oxygens).

Step 2: Enantiomeric Purity (Chiral HPLC)

Objective: If using as a chiral standard or substrate, determine the baseline enantiomeric ratio. Column: Cellulose-based chiral stationary phase (e.g., Chiralcel OD-H or Eurocel 01). Conditions:

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV @ 254 nm.

-

Expected Result: Baseline separation of (R) and (S) enantiomers. Commercial "racemic" material should show a 50:50 split.

Visualization: The Validation Logic

The following diagram illustrates the decision matrix for validating incoming material.

Figure 1: Decision logic for validating 4-methoxyphenyl methyl sulfoxide purity.

Scientific Context: Mechanism & Utility

Understanding the reactivity of this compound is essential for proper handling. It sits in the middle of an oxidation ladder.

The Oxidation Pathway

In biological systems (e.g., FMO enzymes) or synthetic catalysis, the transformation of the sulfide to the sulfoxide is the desired step. However, the sulfoxide itself is susceptible to further oxidation to the sulfone.

-

Sulfide (Pro-chiral): Nucleophilic, easily oxidized.

-

Sulfoxide (Chiral): The product of interest.[4][5][6] It has a stereogenic sulfur center.

-

Sulfone (Achiral): The thermodynamic sink. Over-oxidation here destroys the chiral information.

Figure 2: The oxidative cascade. Preventing the step from Sulfoxide to Sulfone is the primary challenge in synthesis and storage.

References

-

TCI Chemicals. Product Specification: 1-Methoxy-4-(methylsulfinyl)benzene (M3784).[1][2] Retrieved from .

-

Royal Society of Chemistry. Supplementary Information: Catalyst-free approach for selective oxidation of organic sulfides. (NMR Data for Sulfide/Sulfoxide/Sulfone). Retrieved from .

-

National Institutes of Health (PMC). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. (HPLC Methods).[5][7][8][9] Retrieved from .

-

Sigma-Aldrich. Chiral HPLC Basics & Applications. Retrieved from .

Sources

- 1. 1-Methoxy-4-(methylsulfinyl)benzene | 3517-99-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. 1-メトキシ-4-(メチルスルフィニル)ベンゼン | 1-Methoxy-4-(methylsulfinyl)benzene | 3517-99-5 | 東京化成工業株式会社 [tcichemicals.com]

- 3. rsc.org [rsc.org]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. researchgate.net [researchgate.net]

- 6. Indium Imidazo[4,5,-b]porphyrins as Photocatalysts for Oxidation of Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-methoxyphenyl methyl sulfone suppliers USA [americanchemicalsuppliers.com]

- 8. hplc.eu [hplc.eu]

- 9. application.wiley-vch.de [application.wiley-vch.de]

Methodological & Application

Technical Guide: Applications of 1-(methylsulfinyl)-4-methoxybenzene in Organic Synthesis

[1]

CAS Number: 3517-90-6 Synonyms: 4-Methoxyphenyl methyl sulfoxide; PMSO; 1-Mesyl-4-methoxybenzene (incorrect synonym often found in databases, "mesyl" usually implies sulfonyl, but here used loosely for sulfinyl in older texts; strict nomenclature is sulfinyl).[1] Molecular Formula: C₈H₁₀O₂S Molecular Weight: 170.23 g/mol (Note: Sulfoxide form. If Sulfone, 186.23 g/mol .[2] This guide focuses on the Sulfoxide oxidation state).[3]

Executive Summary & Chemical Profile[1][2][4]

1-(methylsulfinyl)-4-methoxybenzene represents a "Goldilocks" substrate in organosulfur chemistry.[1] It features a sulfinyl group (S=O) , which is a versatile synthetic handle, paired with a para-methoxy group , a strong electron-donating group (EDG).

This push-pull electronic structure makes it an ideal model substrate for:

-

The Pummerer Rearrangement: The electron-rich aryl ring stabilizes thionium ion intermediates, facilitating

-functionalization of the methyl group. -

C-H Activation: The sulfoxide oxygen serves as a potent directing group (DG) for transition metals (Pd, Ru), while the methoxy group activates the ring towards electrophilic metallation at the ortho position.

-

Redox Switching: It serves as a reversible protecting group or a solubility-enhancing handle that can be reduced to the sulfide or oxidized to the sulfone.

Application I: The Pummerer Rearrangement

Mechanism & Utility

The Pummerer rearrangement is the primary application of this molecule.[4] It converts the sulfoxide into an

Why use the 4-methoxy derivative?

In the Pummerer reaction, an acylating agent (e.g., TFAA) activates the sulfoxide oxygen. This triggers elimination to form a thionium ion (

Protocol A: Standard Pummerer Rearrangement

Objective: Conversion of 1-(methylsulfinyl)-4-methoxybenzene to

Reagents:

-

Substrate: 1-(methylsulfinyl)-4-methoxybenzene (1.0 equiv)[1]

-

Activator: Trifluoroacetic anhydride (TFAA) (1.2 equiv) or Acetic Anhydride (

) (excess) -

Base: 2,6-Lutidine (1.5 equiv) - Crucial to scavenge acid and prevent side reactions.[1]

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add 1-(methylsulfinyl)-4-methoxybenzene (1 mmol) and anhydrous DCM (5 mL).

-

Cooling: Cool the solution to 0°C (ice bath).

-

Activation: Add 2,6-Lutidine followed by the slow, dropwise addition of TFAA. Caution: Exothermic.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours.

-

Quench: Pour the mixture into saturated aqueous

. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc). The product is the

-trifluoroacetoxy (or acetoxy) thioether.

Visualization: Pummerer Reaction Mechanism

The following diagram illustrates the pathway from sulfoxide to the thionium ion intermediate.

Caption: Mechanism of the Pummerer Rearrangement showing the critical thionium ion intermediate stabilized by the electron-rich aryl ring.

Application II: Pd-Catalyzed C-H Activation

Mechanism & Utility

Aryl sulfoxides are excellent directing groups for Palladium(II) catalysis.[1] The sulfoxide oxygen coordinates to Pd, placing the metal in proximity to the ortho C-H bond.

-

Substrate Advantage: The 4-methoxy group activates the ring. In electrophilic palladation pathways, the electron-rich nature of the ring (due to OMe) lowers the activation energy for C-H bond cleavage compared to electron-neutral or deficient rings.

Protocol B: Ortho-Olefination (Fujiwara-Moritani Type)

Objective: Coupling of 1-(methylsulfinyl)-4-methoxybenzene with ethyl acrylate.[1]

Reagents:

-

Substrate: 1-(methylsulfinyl)-4-methoxybenzene (1.0 equiv)[1]

-

Olefin: Ethyl acrylate (1.5 equiv)

-

Catalyst:

(10 mol%) -

Oxidant:

(2.0 equiv) or -

Solvent: 1,4-Dioxane or DCE.[1]

Step-by-Step Methodology:

-

Vessel: Use a sealed pressure tube or Schlenk flask.

-

Addition: Combine substrate (0.5 mmol),

(11 mg), -

Reaction: Seal and heat to 100°C for 12-24 hours. Note: The solution will turn black as Pd(0) precipitates if re-oxidation is slow.

-

Filtration: Cool to RT. Filter through a pad of Celite to remove metal salts. Rinse with EtOAc.

-

Purification: Concentrate and purify via silica gel chromatography. The product will be the ortho-alkenylated sulfoxide.

Visualization: C-H Activation Cycle

Caption: Catalytic cycle for the Pd(II)-catalyzed ortho-olefination directed by the sulfoxide moiety.[1]

Synthesis of the Reagent

To ensure high purity for the applications above, the synthesis of the sulfoxide from the sulfide (thioanisole derivative) must be controlled to prevent over-oxidation to the sulfone.

Protocol C: Selective Oxidation (NaIO4 Method)

Objective: Synthesis of 1-(methylsulfinyl)-4-methoxybenzene from 4-methoxythioanisole.[1]

Data Comparison of Oxidants:

| Oxidant | Selectivity (Sulfoxide:Sulfone) | Yield | Notes |

| NaIO4 (Sodium Periodate) | >99:1 | 90-95% | Recommended. Mild, stops at sulfoxide.[1] |

| m-CPBA | 80:20 | 85% | Hard to control stoichiometry; over-oxidation common.[1] |

| H2O2 / Acid | 90:10 | 88% | Requires careful temperature control.[1] |

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-methoxythioanisole (10 mmol, 1.54 g) in Methanol/Water (1:1, 50 mL). Cool to 0°C.[5][6]

-

Oxidant Addition: Add Sodium Periodate (

, 1.1 equiv, 11 mmol, 2.35 g) in portions over 10 minutes. -

Stirring: Stir at 0°C for 1 hour, then warm to RT and stir overnight. The mixture will become a thick slurry (precipitation of

). -

Filtration: Filter off the white solid (

). Wash the solid with -

Extraction: Extract the filtrate with

. Dry organic layer over -

Isolation: Evaporate solvent. The residue is typically pure enough (>95%) for use. Recrystallization from Ether/Hexane can yield analytical purity.

References

-

Pummerer Rearrangement Mechanism: Bur, S. K., & Padwa, A. (2004).[7] The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401–2432. Link

-

Sulfoxide Directed C-H Activation: Collet, F., et al. (2009). Oxidative C-H Bond Functionalization of Aryl Sulfoxides. Journal of the American Chemical Society, 131(15), 5372-5373. Link

-

Selective Oxidation Protocol: Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. The Journal of Organic Chemistry, 27(1), 282–284. Link

-

Ortho-Olefination Methodology: Rakshit, S., et al. (2010).[1] Palladium-Catalyzed Olefination of Aryl Sulfoxides. Organic Letters, 12(21), 4745-4747.[1] Link

Sources

- 1. 4-METHOXYPHENYLMETHYLSULFONE | 3517-90-6 [chemicalbook.com]

- 2. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Pummerer_rearrangement [chemeurope.com]

- 6. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 7. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

Application Note: Enantioselective Synthesis via 4-Methoxyphenyl Methyl Sulfoxide (MMSO)

Executive Summary

This guide details the operational framework for utilizing (R)-4-methoxyphenyl methyl sulfoxide (MMSO) as a versatile chiral auxiliary. While the p-tolyl analog (Andersen’s sulfoxide) is historically significant, the p-methoxy variant offers distinct electronic advantages. The electron-donating methoxy group enhances the nucleophilicity of the sulfur center and the basicity of the sulfinyl oxygen, significantly facilitating Pummerer rearrangements and acid-mediated removals under milder conditions than its tolyl counterpart.

This note covers the enantioselective synthesis of the auxiliary, its application in diastereoselective C-C bond formation, and the specific "chirality transfer" protocols via the Pummerer rearrangement.

Mechanistic Insight & Rationale

Why 4-Methoxyphenyl Methyl Sulfoxide?

The choice of the p-anisyl (4-methoxyphenyl) group over the standard phenyl or p-tolyl group is driven by electronic tuning :

-

Enhanced Chelation: The p-OMe group (+M effect) increases electron density at the sulfinyl oxygen. In transition states involving lithium (e.g.,

-lithiation additions), this creates a "tighter" chelated intermediate (Zimmerman-Traxler model), often improving diastereomeric ratios ( -

Pummerer Facilitation: The Pummerer rearrangement requires the formation of a thionium ion intermediate. The p-OMe group stabilizes this cationic species via resonance, lowering the activation energy and allowing the reaction to proceed at lower temperatures with fewer side reactions.

-

Acid Lability: Post-reaction removal of the auxiliary via acid hydrolysis is faster for the p-anisyl derivative due to the stability of the resulting thiol/disulfide leaving groups.

Strategic Workflow

The following diagram outlines the lifecycle of the MMSO auxiliary, from synthesis to removal.

Caption: Operational workflow for MMSO, distinguishing between reductive removal (Path A) and Pummerer-based chirality transfer (Path B).

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-MMSO

Method: Modified Kagan/Modena Oxidation.

Objective: Synthesize the auxiliary with

Reagents:

-

4-Methoxythioanisole (Methyl 4-methoxyphenyl sulfide)

-

Ti(OiPr)

(Titanium isopropoxide) -

(+)-DET ((+)-Diethyl tartrate)

-

Cumene Hydroperoxide (CHP) (80% in cumene)

-

Solvent: CH

Cl

Step-by-Step:

-

Complex Formation: In a flame-dried flask under Argon, dissolve Ti(OiPr)

(1.0 eq) and (+)-DET (2.0 eq) in CH -

Water Addition: Add H

O (1.0 eq) very slowly via microsyringe. (Critical: This modifies the catalyst structure to the active species). Stir for 30 minutes. -

Substrate Addition: Cool the mixture to -20°C. Add 4-Methoxythioanisole (1.0 eq). Stir for 30 minutes.

-

Oxidation: Add Cumene Hydroperoxide (2.0 eq) dropwise over 20 minutes. Maintain temperature at -20°C for 15 hours.

-

Workup: Quench with water. Stir vigorously for 1 hour at room temperature. Filter the resulting gel through Celite. Wash the organic layer with 5% Na

S -

Purification: Recrystallize from hexane/ethyl acetate. The p-methoxy group aids in the formation of crystalline solids compared to the liquid phenyl sulfoxide.

Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).

Protocol 2: -Lithiation and Carbonyl Addition

Objective: Use MMSO to generate a chiral

Reagents:

-

(R)-MMSO (from Protocol 1)

-

LDA (Lithium Diisopropylamide)

-

Electrophile (e.g., Benzaldehyde)

-

Solvent: THF (Anhydrous)

Step-by-Step:

-

Deprotonation: Dissolve (R)-MMSO (1.0 eq) in THF under Argon. Cool to -78°C. Add LDA (1.1 eq) dropwise. The solution will turn pale yellow, indicating the formation of the

-sulfinyl carbanion. Stir for 30 minutes. -

Addition: Add the aldehyde (1.2 eq) dissolved in THF dropwise.

-

Equilibration: Stir at -78°C for 2 hours. (Note: The p-OMe group stabilizes the chelated transition state, reducing the need for additives like HMPA).

-

Quench: Add saturated NH

Cl solution at -78°C. Warm to room temperature. -

Isolation: Extract with EtOAc. Purify via flash chromatography.

-

Result: You will obtain a mixture of diastereomers. Due to the high facial selectivity of MMSO, the ratio is typically >90:10. Separate the major diastereomer before the removal step.

Protocol 3: Auxiliary Removal Strategies

Method A: Reductive Desulfurization (Raney Nickel)

Use when the goal is an optically active alcohol (Traceless removal).

-

Dissolve the

-hydroxy sulfoxide in Ethanol. -

Add W-2 Raney Nickel (excess, approx. 10x weight).

-

Reflux for 1-3 hours under H

atmosphere (balloon pressure is usually sufficient). -

Outcome: The C-S bond is cleaved, replaced by C-H. The stereocenter at the Carbon (created in Protocol 2) is preserved.

Method B: Pummerer Rearrangement (Non-Reductive)

Use when the goal is an

-

Dissolve the

-hydroxy sulfoxide in Acetic Anhydride (Ac -

Heat to reflux. The p-methoxy group accelerates this step significantly compared to p-tolyl derivatives.

-

Mechanism: The sulfoxide oxygen is acylated, followed by elimination to the thionium ion, then acetate attack.[4]

-

Hydrolysis: Treat the intermediate

-acetoxy sulfide with HgCl -

Outcome: An

-hydroxy aldehyde/ketone.[5][6]

Data Summary & Comparison

| Feature | (R)-p-Tolyl Sulfoxide | (R)-p-Methoxyphenyl Sulfoxide (MMSO) |

| Electronic Nature | Weakly Electron Donating (+I) | Strongly Electron Donating (+M) |

| Sulfinyl Basicity | Moderate | High (Better Chelation) |

| Pummerer Reactivity | Standard (Requires high heat) | Enhanced (Lower temp, cleaner) |

| Crystallinity | Good | Excellent (Easier purification) |

| Acid Lability | Moderate | High (Easier cleavage) |

References

-

Kagan, H. B., & Rebiere, F. (1995). Stereoselective synthesis of sulfoxides.[7][8][9][10][11] Synlett. (Foundational protocol for asymmetric oxidation).

-

Carreño, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds.[7][8][9][10][12] Chemical Reviews, 95(6), 1717–1760. (Comprehensive review on sulfoxide auxiliaries).

-

Kita, Y., et al. (1991). Pummerer rearrangement promoted by silyl ketene acetals. Journal of the American Chemical Society. (Mechanistic details on Pummerer variations).

-

Drabowicz, J., et al. (2018).[9] Chiral Sulfoxides: Advances in Asymmetric Synthesis.[7][8][9][10][11] Chemical Society Reviews.[9] (Modern updates on sulfoxide synthesis and applications).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 5. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medcraveonline.com [medcraveonline.com]

experimental protocol for ortho-lithiation of 1-(methylsulfinyl)-4-methoxybenzene

This Application Note and Protocol is designed for researchers requiring high-fidelity regiocontrol in the functionalization of 1-(methylsulfinyl)-4-methoxybenzene (

Application Note: The Regioselectivity Challenge in Sulfoxide Lithiation

1. The Substrate Architecture

The substrate, 1-(methylsulfinyl)-4-methoxybenzene, presents a classic "competing pathway" scenario in organolithium chemistry. It contains two functional groups capable of directing lithiation, but the sulfinyl group (

2. The Mechanistic Conflict: Alpha (

-

Path A (Alpha-Lithiation): Deprotonation of the methyl group to form an

-sulfinyl carbanion ( -

Path B (Ortho-Lithiation): Deprotonation of the aromatic ring at the 2-position (ortho to sulfoxide). This is the kinetic product favored by coordination-complex induced proximity effects (CIPE).

3. The Solution: Kinetic Control

To achieve ortho-lithiation (Path B), the reaction must be conducted under strict kinetic control using a sterically hindered base (LDA ) at cryogenic temperatures (-78°C ). The use of

Part 1: Experimental Protocol

Reagents & Equipment Preparation

| Reagent / Component | Grade/Purity | Role | Notes |

| 1-(Methylsulfinyl)-4-methoxybenzene | >98% HPLC | Substrate | Dry under high vacuum for 2h prior to use. |

| 1.6 M or 2.5 M in Hexanes | Pre-cursor to Base | Titrate before use (e.g., with diphenylacetic acid). | |

| Diisopropylamine (DIPA) | Distilled from CaH | Amine Source | Store over molecular sieves (4Å). |

| Tetrahydrofuran (THF) | Anhydrous (Na/Benzophenone) | Solvent | Must be freshly distilled or from SPS. |

| Electrophile (E | High Purity | Quenching Agent | e.g., MeI, DMF, D |

| Ammonium Chloride (NH | Saturated Aqueous | Quench | For workup. |

Equipment:

-

Flame-dried Schlenk flask (50 mL or 100 mL) with magnetic stir bar.

-

Argon/Nitrogen manifold (Schlenk line).

-

Low-temperature thermometer (-100°C to 25°C).

-

Acetone/Dry Ice bath (-78°C).

Step-by-Step Methodology

Step 1: In-Situ Preparation of LDA (Lithium Diisopropylamide)

-

Rationale: Commercial LDA can be degraded. Fresh preparation ensures accurate stoichiometry and absence of LiOH/Li

O.

-

Evacuate and backfill the Schlenk flask with Argon (3x).

-

Add Anhydrous THF (Calculated to make final concentration ~0.1–0.2 M).

-

Add Diisopropylamine (1.1 equivalents relative to substrate).

-

Cool the flask to -78°C (Dry ice/Acetone bath).

-

Dropwise add

-BuLi (1.1 equivalents). -

Stir at 0°C (ice bath) for 15–30 minutes to ensure complete deprotonation of the amine.

-

Cool back down to -78°C .

Step 2: Directed Ortho-Lithiation (DoM)

-

Critical Control Point: Temperature must not exceed -70°C to prevent

-deprotonation or decomposition.

-

Dissolve 1-(methylsulfinyl)-4-methoxybenzene (1.0 equiv) in a minimal amount of anhydrous THF (separately dried).

-

Add the substrate solution dropwise to the LDA solution at -78°C over 10–15 minutes.

-

Observation: A color change (often yellow or orange) indicates the formation of the lithiated species.

-

-

Stir at -78°C for 30–45 minutes .

-

Note: Do not extend beyond 1 hour, as thermodynamic equilibration to the

-lithio species may occur.

-

Step 3: Electrophilic Trapping

-

Add the Electrophile (1.2–1.5 equiv) neat or in THF solution dropwise at -78°C .

-

Allow the reaction to stir at -78°C for 30 minutes.

-

Slow Warming: Remove the cooling bath and allow the reaction to warm to room temperature (unless the electrophile is highly reactive or unstable, in which case quench cold).

Step 4: Quenching and Workup

-

Quench with saturated aq. NH

Cl (5 mL). -

Extract with EtOAc or CH

Cl -

Wash combined organics with Brine.

-

Dry over Na

SO -

Concentrate under reduced pressure.

-

Caution: Sulfoxides are polar; avoid excessive heating during evaporation.

-

Part 2: Visualization of Signaling & Workflow

Figure 1: Mechanistic Pathway and Competition

This diagram illustrates the competition between the desired Kinetic Path (Ortho) and the undesired Thermodynamic Path (Alpha).